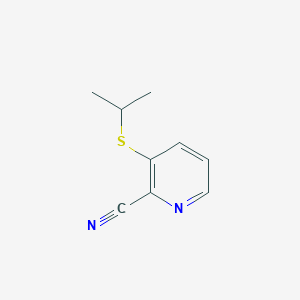
2,3,5,6-Tetrafluoro-4-hydroxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrafluoro-4-hydroxy-N-methylbenzamide is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-hydroxy-N-methylbenzamide typically involves the fluorination of a suitable precursor, followed by functional group modifications. One common method involves the fluorination of 4-hydroxybenzoic acid derivatives using fluorinating agents such as sulfur tetrafluoride (SF4) or elemental fluorine (F2) under controlled conditions. The resulting tetrafluorinated intermediate is then subjected to amidation reactions with N-methylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,3,5,6-Tetrafluoro-4-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives with different oxidation states.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2,3,5,6-Tetrafluoro-4-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,3,5,6-Tetrafluoro-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
- 2,3,4,5-Tetrafluorobenzoic acid
- 2,3,5,6-Tetrafluoro-4-methoxybenzamide
Uniqueness
2,3,5,6-Tetrafluoro-4-hydroxy-N-methylbenzamide stands out due to its specific combination of fluorine atoms and functional groups, which impart unique reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
特性
CAS番号 |
402563-71-7 |
|---|---|
分子式 |
C8H5F4NO2 |
分子量 |
223.12 g/mol |
IUPAC名 |
2,3,5,6-tetrafluoro-4-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C8H5F4NO2/c1-13-8(15)2-3(9)5(11)7(14)6(12)4(2)10/h14H,1H3,(H,13,15) |
InChIキー |
AQNJCTWVMZEOBF-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C(=C(C(=C1F)F)O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


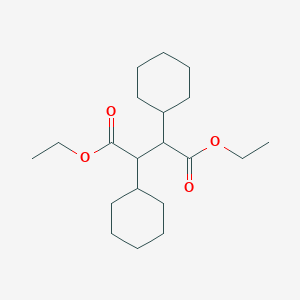
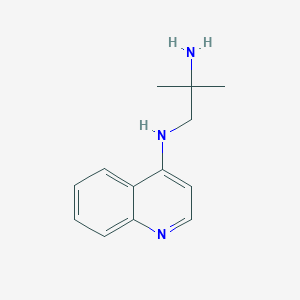
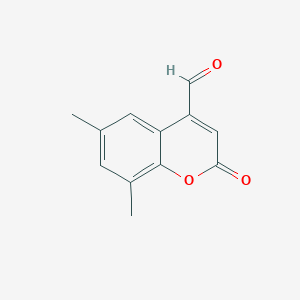
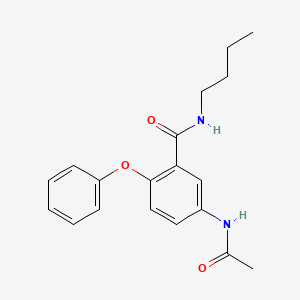
![3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-](/img/structure/B14239065.png)
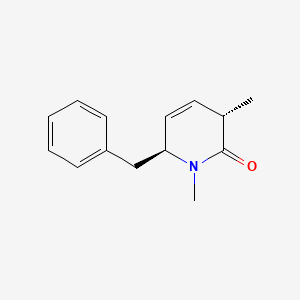

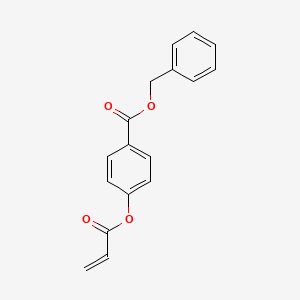
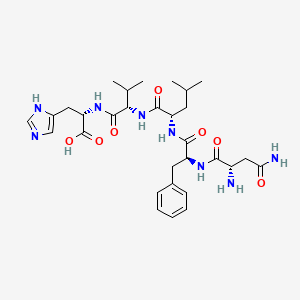
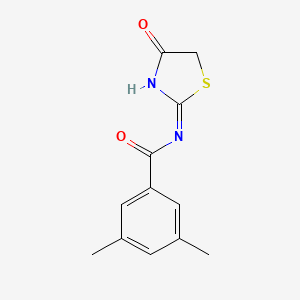
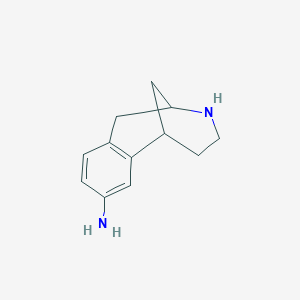
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)

